3-(tert-Butyl)isothiazol-5-amine

Overview

Description

3-(tert-Butyl)isothiazol-5-amine is a chemical compound with the molecular formula C7H12N2S It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)isothiazol-5-amine typically involves the reaction of tert-butylamine with other reagents under controlled conditions. One common method includes the use of tert-butylamine and chloroform in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is carried out in a dichloromethane solvent with sodium hydroxide as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)isothiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted isothiazoles.

Scientific Research Applications

3-(tert-Butyl)isothiazol-5-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)isothiazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

5-Amino-3-tert-butylisothiazole: A closely related compound with similar chemical properties.

Isothiazolinones: A class of compounds known for their antimicrobial properties.

Uniqueness

3-(tert-Butyl)isothiazol-5-amine is unique due to its tert-butyl group, which imparts specific steric and electronic properties

Biological Activity

3-(tert-Butyl)isothiazol-5-amine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

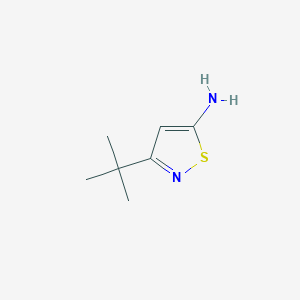

This compound is characterized by the presence of a tert-butyl group attached to an isothiazole ring, which contributes to its unique biological properties. The compound's structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various biochemical pathways. It has been shown to act as an inhibitor of certain enzymes, influencing cellular processes such as:

- Cell Signaling : The compound modulates pathways that affect gene expression and protein synthesis.

- Nucleic Acid Synthesis : It interacts with enzymes involved in DNA and RNA synthesis, potentially leading to alterations in cellular metabolism .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness at low concentrations. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, including human liver (HepG2) and neuronal cells. The findings indicate varying degrees of cytotoxicity depending on concentration:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HepG2 | 25 | Induces apoptosis at higher doses |

| Neuronal | 15 | Significant neurotoxicity observed |

The compound's ability to induce cell death in these models highlights its potential risks as well as its therapeutic applications .

Case Studies

- Anticancer Research : A study investigated the effects of this compound on cancer cell lines, revealing that at specific concentrations, it inhibited tumor growth by inducing apoptosis through mitochondrial pathways.

- Dermatological Applications : Another research focused on its use in formulations aimed at treating skin infections caused by resistant bacteria. The compound demonstrated effectiveness in reducing bacterial load in infected tissues in animal models .

Properties

IUPAC Name |

3-tert-butyl-1,2-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)5-4-6(8)10-9-5/h4H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEZLXWGJLPQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NSC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568477 | |

| Record name | 3-tert-Butyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89151-73-5 | |

| Record name | 3-tert-Butyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.